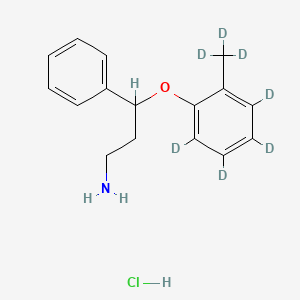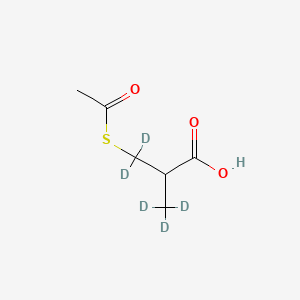
Desmethyl Atomoxetine-d7 Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Atomoxetine-d7 Hydrochloride Salt (d7-ATX-HCl) is a synthetic derivative of atomoxetine, an active ingredient found in the drug Strattera, which is used to treat Attention Deficit Hyperactivity Disorder (ADHD). It is a highly selective inhibitor of the presynaptic norepinephrine transporter, which is believed to play an important role in the regulation of attention and executive functions. d7-ATX-HCl has a wide range of applications in scientific research, including studies of the mechanism of action of atomoxetine, the effects of atomoxetine on the brain, and the development of new drugs for the treatment of ADHD.
Aplicaciones Científicas De Investigación
D7-ATX-HCl has a wide range of applications in scientific research. It has been used in studies to investigate the mechanism of action of atomoxetine, as well as to assess the effects of atomoxetine on the brain. Additionally, it has been used to study the effects of atomoxetine on behavior, learning, and memory. Desmethyl Atomoxetine-d7 Hydrochloride Salt has also been used in the development of new drugs for the treatment of ADHD and other conditions.
Mecanismo De Acción
D7-ATX-HCl is a highly selective inhibitor of the presynaptic norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine, a neurotransmitter involved in the regulation of attention and executive functions. By inhibiting the reuptake of norepinephrine, Desmethyl Atomoxetine-d7 Hydrochloride Salt increases the availability of norepinephrine in the synaptic cleft, leading to improved attention and executive functions.
Biochemical and Physiological Effects
Desmethyl Atomoxetine-d7 Hydrochloride Salt has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of norepinephrine in the prefrontal cortex and hippocampus, as well as to increase levels of dopamine in the nucleus accumbens. Additionally, it has been shown to increase levels of glutamate in the hippocampus and to decrease levels of GABA in the prefrontal cortex. These effects are believed to be responsible for the improved attention and executive functions seen with Desmethyl Atomoxetine-d7 Hydrochloride Salt treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D7-ATX-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive to obtain. Additionally, it has a high degree of selectivity for the norepinephrine transporter, making it ideal for studies of the mechanism of action of atomoxetine. However, there are also some limitations to its use in laboratory experiments. For example, it is not possible to administer Desmethyl Atomoxetine-d7 Hydrochloride Salt orally, and it is not possible to measure its effects on behavior directly.
Direcciones Futuras
There are a number of potential future directions for research involving Desmethyl Atomoxetine-d7 Hydrochloride Salt. For example, further studies could be conducted to investigate the effects of Desmethyl Atomoxetine-d7 Hydrochloride Salt on other neurotransmitters, such as serotonin, and to assess the effects of Desmethyl Atomoxetine-d7 Hydrochloride Salt on behavior in humans. Additionally, studies could be conducted to investigate the potential of Desmethyl Atomoxetine-d7 Hydrochloride Salt as a treatment for other conditions, such as depression and anxiety. Finally, further studies could be conducted to investigate the potential of Desmethyl Atomoxetine-d7 Hydrochloride Salt as a tool for research into the development of novel drugs for the treatment of ADHD and other conditions.
Métodos De Síntesis
D7-ATX-HCl is synthesized from atomoxetine, a selective norepinephrine transporter inhibitor, through a multi-step process. The first step involves the conversion of atomoxetine to its d7-labeled form (d7-ATX) using a palladium-catalyzed hydrogenation reaction. The second step involves the conversion of d7-ATX to its hydrochloride salt form, Desmethyl Atomoxetine-d7 Hydrochloride Salt, through a reaction with hydrochloric acid. The final step involves the purification of the Desmethyl Atomoxetine-d7 Hydrochloride Salt by recrystallization. This synthesis method has been well documented in the literature, and is relatively simple and inexpensive to perform.
Propiedades
IUPAC Name |
3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H/i1D3,5D,6D,7D,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZNZPMFOWXKB-SVVPHCQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCN)C2=CC=CC=C2)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














